3-Bromo-1H-pyrazolo[3,4-B]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1H-pyrazolo[3,4-B]pyrazine is a heterocyclic compound that belongs to the family of pyrazolopyrazines These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyrazine ring The presence of a bromine atom at the 3-position of the pyrazole ring adds to its unique chemical properties
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-1H-pyrazolo[3,4-B]pyrazine are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated .
Biochemical Pathways
The activation of TRKs triggers downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . The continuous activation of the intracellular kinase domain of TRK proteins can lead to various types of cancers .
Pharmacokinetics
One of the synthesized derivatives of pyrazolo[3,4-b]pyridine, compound c03, showed good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 . This suggests that this compound might have similar properties.
Result of Action
The result of the action of this compound is the inhibition of the proliferation of certain cell lines . For instance, compound C03 inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM, showing obvious selectivity for the MCF-7 cell line and HUVEC cell line .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-pyrazolo[3,4-B]pyrazine typically involves the bromination of 1H-pyrazolo[3,4-B]pyrazine. One common method is the reaction of 1H-pyrazolo[3,4-B]pyrazine with bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1H-pyrazolo[3,4-B]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiolate, amines; solvents like DMF or DMSO; temperatures ranging from room temperature to reflux.
Oxidation: Hydrogen peroxide, acetic acid; room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, ether or THF as solvents; low temperatures.
Major Products Formed
Substitution Products: Azido-pyrazolopyrazine, thiol-pyrazolopyrazine, amino-pyrazolopyrazine.
Oxidation Products: Hydroxy-pyrazolopyrazine.
Reduction Products: De-brominated pyrazolopyrazine.
Scientific Research Applications
3-Bromo-1H-pyrazolo[3,4-B]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and anti-cancer agents.
Materials Science: The compound is explored for its potential in the development of organic semiconductors and light-emitting materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-B]pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.
1H-Pyrazolo[3,4-B]quinoline: Contains a quinoline ring fused with a pyrazole ring.
3-Chloro-1H-pyrazolo[3,4-B]pyrazine: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness
3-Bromo-1H-pyrazolo[3,4-B]pyrazine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain biological targets . Additionally, the pyrazine ring provides distinct electronic properties compared to other similar compounds, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-bromo-2H-pyrazolo[3,4-b]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-3-5(10-9-4)8-2-1-7-3/h1-2H,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXWHRBXOWQEJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NN=C2N=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512806 |
Source
|
Record name | 3-Bromo-2H-pyrazolo[3,4-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81411-68-9 |
Source
|
Record name | 3-Bromo-2H-pyrazolo[3,4-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.